molecular formula C12H15ClN2O2 B4837398 N-[2-(4-chlorophenyl)ethyl]-N'-ethylethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-ethylethanediamide

Cat. No. B4837398
M. Wt: 254.71 g/mol
InChI Key: QNBQLWURMSLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-ethylethanediamide, commonly known as CWE or Eticyclidine, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1960s and has been used in scientific research to study its effects on the central nervous system.

Mechanism of Action

CWE works by binding to the NMDA receptor in the brain, which is responsible for regulating the transmission of nerve impulses. By binding to this receptor, CWE blocks the transmission of nerve impulses, leading to a decrease in the activity of the central nervous system. This mechanism of action is similar to that of other arylcyclohexylamines such as PCP and ketamine.
Biochemical and Physiological Effects
CWE has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in the brain, leading to feelings of euphoria and altered perception. It has also been found to decrease glutamate release, which can lead to a decrease in cognitive function and memory.

Advantages and Limitations for Lab Experiments

CWE has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, making it a useful tool for studying the effects of NMDA receptor antagonists on the brain. It is also relatively easy to synthesize, making it readily available for use in research. However, CWE has several limitations. It has a short half-life, meaning that its effects are short-lived. It is also highly toxic, making it potentially dangerous to handle.

Future Directions

There are several future directions for research on CWE. One area of interest is the potential therapeutic use of CWE in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new arylcyclohexylamine compounds with improved pharmacological properties. Finally, there is a need for further research into the long-term effects of CWE on the brain and body.
Conclusion
CWE is a synthetic compound that has been widely used in scientific research to study its effects on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is similar to that of other arylcyclohexylamines such as PCP and ketamine. While CWE has several advantages for use in lab experiments, it also has several limitations. Further research is needed to explore the potential therapeutic uses of CWE and to develop new arylcyclohexylamine compounds with improved pharmacological properties.

Scientific Research Applications

CWE has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other arylcyclohexylamines such as phencyclidine (PCP) and ketamine. CWE has been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain. It has also been used to study the effects of arylcyclohexylamines on the dopamine and serotonin systems.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-14-11(16)12(17)15-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBQLWURMSLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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